N-(5-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide

Descripción

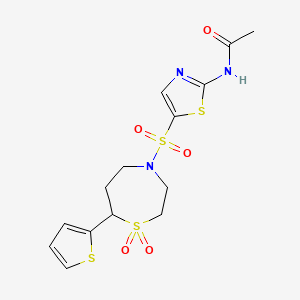

N-(5-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,4-thiazepane ring system fused with a sulfonyl group, a thiophene substituent, and a thiazole-acetamide moiety. The 1,4-thiazepane core, a seven-membered ring containing sulfur and nitrogen, is modified with a 1,1-dioxido group, enhancing its electronic and solubility properties. The thiazol-2-yl acetamide group is a common pharmacophore in antimicrobial and enzyme-targeting agents .

Propiedades

IUPAC Name |

N-[5-[(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S4/c1-10(18)16-14-15-9-13(24-14)26(21,22)17-5-4-12(11-3-2-7-23-11)25(19,20)8-6-17/h2-3,7,9,12H,4-6,8H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIVOPABUDMNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazepan ring fused with a thiophene and thiazole moiety, imparting unique chemical properties. The synthesis typically involves multi-step reactions including sulfonylation and acetamide formation. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that thiazepan derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may possess comparable properties.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | E. coli | TBD |

Anti-inflammatory Activity

Thiazepan derivatives have been studied for their anti-inflammatory effects. The compound has shown promise in inhibiting pro-inflammatory cytokines in vitro, which is crucial for conditions such as rheumatoid arthritis.

Anticancer Potential

Several studies have investigated the anticancer properties of thiazole and thiazepan derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various thiazepan derivatives against clinical isolates. The results indicated that certain modifications to the thiazepan ring significantly enhanced activity against Gram-positive bacteria.

- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound inhibited NF-kB signaling pathways in macrophages, leading to reduced expression of inflammatory markers.

- Cytotoxicity Assays : A series of cell viability assays conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Comparación Con Compuestos Similares

Table 1: Structural Comparison with Key Analogues

Key Observations:

Ring Systems: The target compound’s 1,4-thiazepane ring is distinct from the β-lactam core in cephalosporins or the 1,3,4-thiadiazoline system in antistaphylococcal agents . The 1,1-dioxido modification on the thiazepane enhances polarity, contrasting with the neutral thioether linkages in cephalosporin derivatives .

The sulfonyl group may act as a hydrogen-bond acceptor, similar to sulfonamide-containing drugs, influencing enzyme binding (e.g., carbonic anhydrase or kinase inhibition).

Acetamide Moieties :

Table 2: Hypothesized vs. Reported Activities

Critical Analysis:

- Antimicrobial Potential: While the target compound lacks direct activity data, its structural resemblance to thiadiazole derivatives () suggests possible activity against S. aureus. However, the absence of a β-lactam ring makes it unlikely to share cephalosporin-like mechanisms .

- Enzyme Targeting : The sulfonyl-thiazole-acetamide architecture is reminiscent of kinase inhibitors (e.g., dasatinib), where sulfonyl groups anchor to ATP-binding pockets. This could position the compound for anticancer research .

Notes on Structure Validation and Methodology

- Crystallographic Refinement : If crystallized, the compound’s structure would require validation via programs like SHELXL (for small-molecule refinement) or SHELXE (for high-throughput phasing), as described in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.